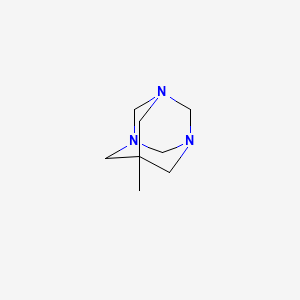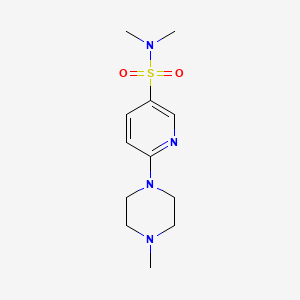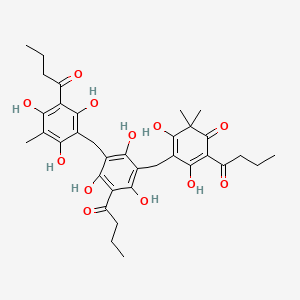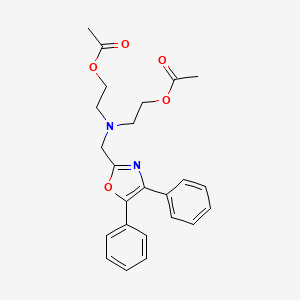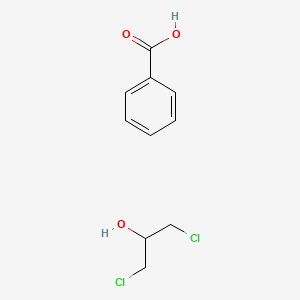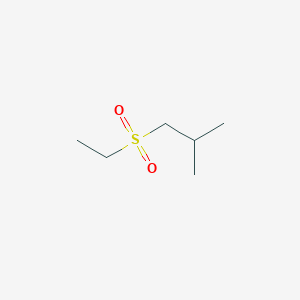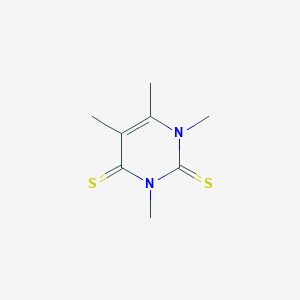
1,3,5,6-Tetramethylpyrimidine-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5,6-Tetramethylpyrimidine-2,4-dithione is a heterocyclic compound with a pyrimidine ring structure substituted with four methyl groups and two thioketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5,6-Tetramethylpyrimidine-2,4-dithione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of arylaldehydes, thiourea, and orthoformates in a catalyst-free one-pot synthesis . This method is advantageous due to its simplicity and efficiency, allowing for the rapid production of the desired compound.
Industrial Production Methods: Industrial production of 1,3,5,6-tetramethylpyrimidine-2
Properties
CAS No. |
33227-68-8 |
|---|---|
Molecular Formula |
C8H12N2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
1,3,5,6-tetramethylpyrimidine-2,4-dithione |
InChI |
InChI=1S/C8H12N2S2/c1-5-6(2)9(3)8(12)10(4)7(5)11/h1-4H3 |
InChI Key |
IVFNWMWNCLILPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=S)N(C1=S)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


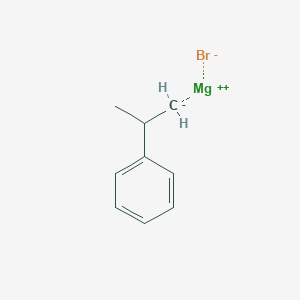
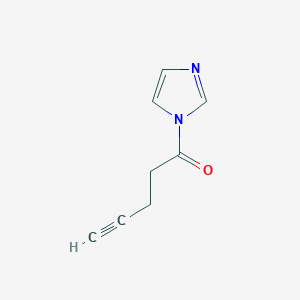
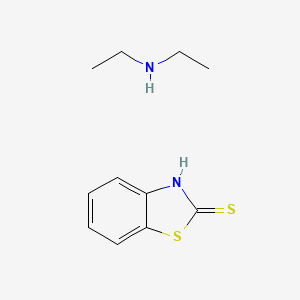
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
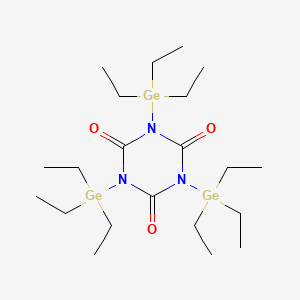
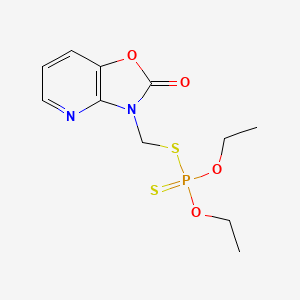
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
